molecular formula C19H20F2N2O3S B7495700 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide

3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide

Cat. No. B7495700
M. Wt: 394.4 g/mol
InChI Key: HOIJCTMASZIVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide, also known as DFN-15, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first discovered by scientists at Duke University and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide works by selectively inhibiting the activity of TRPC5. This protein is involved in the regulation of calcium ion channels in cells. By inhibiting the activity of TRPC5, 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide can modulate calcium signaling in cells, which can have various physiological effects.
Biochemical and Physiological Effects:
3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain sensitivity in animal models of chronic pain. It has also been shown to reduce blood pressure in animal models of hypertension. Additionally, 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has been shown to have potential as a treatment for kidney disease, as it can reduce proteinuria and preserve kidney function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide in lab experiments is its selectivity for TRPC5. This allows researchers to specifically target the activity of this protein without affecting other calcium ion channels. Additionally, 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development.
One limitation of using 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide in lab experiments is its relatively low potency compared to other TRPC5 inhibitors. This may limit its effectiveness in certain applications. Additionally, the synthesis of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide is complex and requires specialized equipment and expertise, which may limit its accessibility to some researchers.

Future Directions

There are several potential future directions for the use of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide in scientific research. One area of interest is the development of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide as a potential therapeutic agent for chronic pain, hypertension, and kidney disease. Additionally, 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide may have potential as a research tool for studying the role of TRPC5 in various physiological processes.
Another potential future direction is the development of more potent and selective TRPC5 inhibitors based on the structure of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide. This could lead to the development of more effective treatments for diseases associated with TRPC5 dysregulation.
Conclusion:
3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide is a small molecule inhibitor that has shown promise in various scientific research applications. Its selectivity for TRPC5 and potential therapeutic effects make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and potential future directions.

Synthesis Methods

The synthesis of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained through a multi-step process that involves the use of various reagents and solvents. The synthesis of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the activity of a specific protein called TRPC5, which is involved in the regulation of calcium ion channels in cells. TRPC5 has been implicated in various diseases such as chronic pain, hypertension, and kidney disease. 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has shown promise in preclinical studies as a potential treatment for these diseases.

properties

IUPAC Name

3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-13-3-2-8-23(12-13)27(25,26)18-6-4-17(5-7-18)22-19(24)14-9-15(20)11-16(21)10-14/h4-7,9-11,13H,2-3,8,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIJCTMASZIVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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